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Compound of Interest

Compound Name:
2,3,4,5-Tetrahydrobenzo[f]

[1,4]oxazepine

Cat. No.: B090999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of

Tetrahydrobenzo[f]oxazepine derivatives in the study of progesterone receptor (PR) agonists.

This document includes a summary of quantitative data from structure-activity relationship

(SAR) studies, detailed experimental protocols for key assays, and diagrams of relevant

biological pathways and experimental workflows.

Introduction
The progesterone receptor is a crucial regulator in the female reproductive system and is a

significant target in the development of therapies for gynecological disorders and

contraception. Non-steroidal PR agonists offer potential advantages over traditional steroidal

compounds by potentially reducing off-target effects. Tetrahydrobenzo[f]oxazepine derivatives

have emerged as a promising class of potent and selective non-steroidal progesterone

receptor agonists. This document outlines the key findings and methodologies for researchers

working with this class of compounds.
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The following tables summarize the in vitro potency of various Tetrahydrobenzo[f]oxazepine

derivatives from published studies. These compounds have been evaluated for their ability to

bind to the progesterone receptor and to activate its transcriptional activity.

Table 1: In Vitro Activity of 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d][1][2]oxazepine

Derivatives[1]

Compound R R' R"
PR Binding
(IC50, nM)

Functional
Activity
(EC50, nM)

1 H H H >1000 >1000

2a 6-F H H 150 50

2b 7-F H H 80 25

2c 6-Cl H H 120 40

2d 7-Cl H H 75 20

3a H 1-OH H 500 200

3b H 1-OMe H 600 250

4a 6-F H 1'-CF3 5 1

4b 7-F H 1'-CF3 3 0.8

4c 6-Cl H 1'-CF3 8 1.5

4d 7-Cl H 1'-CF3 4 0.9

Table 2: In Vitro Activity of 6-Aryl-1,4-dihydrobenzo[d][1][3]oxazine-2-thiones (including

Tanaproget)[2][3][4]
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Compound Ar R
PR Binding
(IC50, nM)

T47D Alkaline
Phosphatase
Assay (EC50,
nM)

5a Phenyl H 25 10

5b 4-Fluorophenyl H 15 5

5c 4-Chlorophenyl H 18 7

5d 4-Cyanophenyl H 10 3

6a
5-Cyanopyrrol-2-

yl
CH3 1.2 0.3

Tanaproget (6b)
1-Methyl-5-

cyanopyrrol-2-yl
CH3 0.8 0.1

7a 4-Pyridyl H 30 12

7b 2-Thienyl H 22 9

Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Progesterone Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the human progesterone receptor.

Materials:

Human progesterone receptor (hPR) ligand-binding domain (LBD)

[³H]-Progesterone (radioligand)

Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 1 mM DTT.

Test compounds (Tetrahydrobenzo[f]oxazepines)
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Scintillation vials and cocktail

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a microplate, add the hPR-LBD, [³H]-Progesterone (at a final concentration close to its

Kd), and the test compound dilutions.

For determining non-specific binding, include wells with a high concentration of unlabeled

progesterone. For total binding, include wells with only the radioligand and receptor.

Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

Separate the bound from free radioligand using a hydroxylapatite slurry.

Wash the hydroxylapatite pellets with cold assay buffer.

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation

counter.

Calculate the percentage of specific binding for each concentration of the test compound and

determine the IC50 value by non-linear regression analysis.

T47D Cell-Based Alkaline Phosphatase Reporter Assay
This functional assay measures the ability of a compound to act as a PR agonist by inducing

the expression of an endogenous alkaline phosphatase reporter gene in the T47D human

breast cancer cell line.

Materials:

T47D human breast cancer cells

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and

antibiotics.

Hormone-depleted medium (using charcoal-stripped FBS).
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Test compounds (Tetrahydrobenzo[f]oxazepines)

p-Nitrophenyl phosphate (pNPP) substrate solution.

Lysis buffer.

Microplate reader.

Procedure:

Plate T47D cells in a 96-well plate and allow them to adhere overnight.

Replace the growth medium with hormone-depleted medium and incubate for 24 hours.

Treat the cells with serial dilutions of the test compounds or a reference agonist (e.g.,

progesterone).

Incubate for 48-72 hours.

Wash the cells with phosphate-buffered saline (PBS).

Lyse the cells using the lysis buffer.

Add the pNPP substrate solution to the cell lysates.

Incubate at 37°C until a yellow color develops.

Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

Calculate the EC50 values from the dose-response curves.

In Vivo Rat Decidualization Model
This in vivo model assesses the progestogenic activity of a compound by its ability to induce a

decidual response in the uterus of ovariectomized rats.

Materials:

Ovariectomized female Sprague-Dawley rats.
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Estradiol and progesterone for priming.

Test compounds (Tetrahydrobenzo[f]oxazepines) formulated for administration (e.g.,

subcutaneous or oral).

Uterine trauma induction tool (e.g., a burred needle).

Procedure:

Prime the ovariectomized rats with estradiol for several days to induce uterine sensitivity.

Administer the test compound or vehicle control daily.

On a specific day of treatment, induce a traumatic stimulus to one uterine horn, leaving the

other horn as a control.

Continue daily treatment for several more days.

Euthanize the animals and dissect the uteri.

Weigh both the traumatized and control uterine horns.

A significant increase in the weight of the traumatized horn compared to the control horn

indicates a positive decidual response.

Determine the dose-response relationship and the ED50 of the test compound.

Visualizations
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the progesterone

receptor.
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Caption: Classical genomic signaling pathway of the progesterone receptor.

Experimental Workflow for PR Agonist Evaluation
This diagram outlines a typical workflow for the screening and evaluation of novel

Tetrahydrobenzo[f]oxazepine derivatives as progesterone receptor agonists.
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Caption: Workflow for evaluation of PR agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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